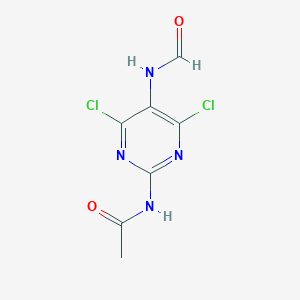

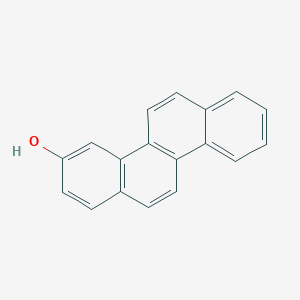

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide

Übersicht

Beschreibung

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide is a chemical compound with potential applications in various fields. This compound is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds.

Synthesis Analysis

The synthesis of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide involves several steps, including the formation of intermediates and cyclization reactions. For example, the reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide produces enamines and 4-aminopyrimidines (Hirota et al., 1978). Another approach involves the cyclization and chlorination of acetamidine hydrochloride and dimethyl malonate to synthesize 4,6-dichloro-2-methylpyrimidine, an important intermediate (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide can be characterized using various spectroscopic techniques. For example, vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy provide insights into the molecular structure and interactions (Jenepha Mary et al., 2022). The density functional theory model is used to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the molecule.

Chemical Reactions and Properties

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide can undergo various chemical reactions, leading to the formation of different compounds. For instance, the reaction with formamidine salts yields hydrates and other products based on mass spectrometric analysis (Evans & Robertson, 1973). The presence of electronegative chlorine atoms and amino pyrimidine groups can influence the reaction pathways and products.

Wissenschaftliche Forschungsanwendungen

Synthesis and Process Research

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide is an important intermediate in the synthesis of various compounds, including anticancer drugs like dasatinib. Research by Guo Lei-ming (2012) focused on optimizing the synthesis process of a related compound, 4,6-Dichloro-2-methylpyrimidine, from acetamidine hydrochloride and dimethyl malonate, showcasing the relevance of similar pyrimidine derivatives in medicinal chemistry.

Amplifying Effects on Antibiotics

Studies on purine derivatives, such as the work by K. Bhushan et al. (1975), have shown that certain pyrimidine compounds can enhance the lethal effects of antibiotics like phleomycin on bacterial cultures, indicating potential applications in developing more effective antibiotic treatments.

Chemical Reactions and Derivatives

Research into the reactions of various benzyl ketones with formamide or acetamide, as investigated by T. Hirota et al. (1978), provides insights into the synthesis of polycyclic N-hetero compounds, which are crucial in the development of new pharmaceuticals and materials.

Vibrational Spectroscopic Analysis

The vibrational spectroscopic analysis of similar compounds, such as the study by S. J. Jenepha Mary et al. (2022), offers valuable information on the structural and electronic properties of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide derivatives. This type of analysis is critical for understanding the compound's behavior in various applications, including its interaction with biological systems.

Chemical Synthesis and Pharmacology

The chemical synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, as explored by H. Severina et al. (2020), highlight the broader context of pyrimidine derivatives in drug discovery and development. These studies provide a foundation for understanding how modifications to the pyrimidine core, similar to N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide, can lead to potential therapeutic agents.

Eigenschaften

IUPAC Name |

N-(4,6-dichloro-5-formamidopyrimidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4O2/c1-3(15)11-7-12-5(8)4(10-2-14)6(9)13-7/h2H,1H3,(H,10,14)(H,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKUCDJWTYFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C(=N1)Cl)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)

![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)